molecular formula C6H11N B2885388 2-Ethyl-2,5-dihydro-1H-pyrrole CAS No. 1177359-87-3

2-Ethyl-2,5-dihydro-1H-pyrrole

Cat. No.: B2885388
CAS No.: 1177359-87-3
M. Wt: 97.161
InChI Key: ORNUPIIUYHGIQI-UHFFFAOYSA-N
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Description

2-Ethyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as carbon-supported platinum (Pt/C), has been reported for the efficient synthesis of 2,5-disubstituted pyrroles .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the nitrogen atom in the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-Ethyl-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2,5-Dihydro-1H-pyrrole: Shares a similar structure but lacks the ethyl group.

    2-Ethylpyrrole: Similar but fully aromatic without the dihydro characteristic.

    Pyrrolidine: A fully saturated analog of pyrrole.

Uniqueness: 2-Ethyl-2,5-dihydro-1H-pyrrole is unique due to its partially saturated ring, which imparts different chemical reactivity compared to fully aromatic pyrroles. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-ethyl-2,5-dihydro-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNUPIIUYHGIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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